

Enloplatin: A Technical Overview of a Platinum-Based Antineoplastic Agent

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Enloplatin is a platinum-based alkylating agent with demonstrated antineoplastic activity. As a third-generation platinum complex, it was developed to improve upon the therapeutic index of earlier compounds like cisplatin and carboplatin, offering a potentially broader spectrum of antitumor activity and reduced renal toxicity. This technical guide provides a concise overview of **Enloplatin**'s core molecular features, analytical methodologies for its detection, and the general mechanistic pathways associated with platinum-based anticancer drugs.

Core Molecular Data

A summary of the key molecular and physical properties of **Enloplatin** is presented below.

Property	Value	Source(s)
Molecular Formula	C13H22N2O5Pt	[1][2][3][4][5]
Molecular Weight	481.41 g/mol	[1][2][3][6]
CAS Number	111523-41-2	
Synonyms	CL-287110, (SP-4-2)-(1,1- Cyclobutanedicarboxylato(2-)- κΟ,κΟ')[(tetrahydro-4H-pyran- 4,4-diyl)bis(methanamine)- κΝ,κΝ']platinum	[1]



Experimental Protocols

Detailed experimental protocols for the synthesis and clinical application of **Enloplatin** are not extensively available in the public domain. However, validated analytical methods for its quantification in biological matrices have been published, which are crucial for pharmacokinetic and metabolism studies.

Analysis of Enloplatin in Biological Fluids

A key experimental protocol involves the determination of **Enloplatin** concentrations in plasma, plasma ultrafiltrate, and whole blood. This is typically achieved through a combination of reversed-phase liquid chromatography (LC) and flameless atomic absorption spectrometry (FAAS).

Liquid Chromatography Method:

- Sample Preparation: Proteins in plasma samples are precipitated using dilute perchloric acid. The resulting supernatant is then mixed with a sodium phosphate buffer before injection into the LC system.
- Chromatography: A C18 or a cyano column is employed for separation, with the choice depending on the specific sample matrix.
- Detection: Ultraviolet (UV) detection is performed at a wavelength of 230 nm.
- Linearity: The method has demonstrated linearity in the concentration range of 0.50 to 50.0 μg/mL.

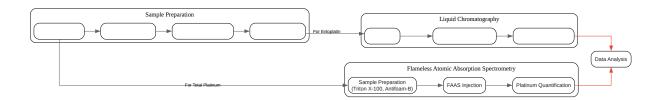
Flameless Atomic Absorption Spectrometry (FAAS) for Platinum Quantification:

- Instrumentation: The analysis utilizes a graphite furnace, a hollow cathode platinum lamp, and Zeeman background correction.
- Sample Preparation: An aliquot of plasma, plasma ultrafiltrate, or whole blood is mixed with a solution of Triton X-100 and Antifoam-B.
- Analysis: The prepared sample is directly injected into the FAAS system.



 Linearity: The FAAS method is effective for platinum concentrations ranging from 0.05 to 10.0 μg/mL.

The workflow for this analytical approach can be visualized as follows:



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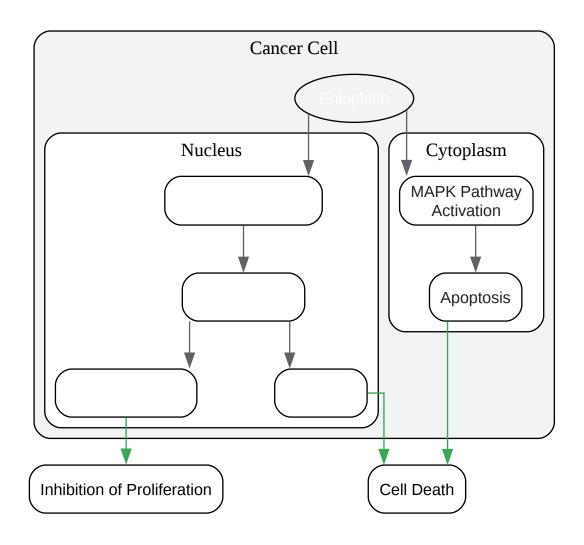
Caption: Workflow for the analysis of **Enloplatin** and total platinum in biological samples.

Signaling Pathways in Platinum-Based Drug Action

While specific signaling pathways for **Enloplatin** are not extensively detailed, the mechanism of action for platinum-based drugs, in general, is well-understood to involve the induction of DNA damage, leading to cell cycle arrest and apoptosis. Key signaling pathways implicated in the cellular response to platinum drug-induced DNA damage include the p53 and MAPK pathways.

Upon entering the cell, platinum compounds form adducts with DNA, which are recognized by cellular DNA damage response proteins. This triggers a cascade of signaling events that can ultimately lead to programmed cell death.





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- To cite this document: BenchChem. [Enloplatin: A Technical Overview of a Platinum-Based Antineoplastic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12370514#enloplatin-molecular-formula-and-weight]

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